1-(3-(Chloromethyl)phenyl)propan-2-one
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Overview
Description
1-(3-(Chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO and a molar mass of 182.65 g/mol . It is a colorless to pale yellow liquid with a boiling point of approximately 274.2°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Chloromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chloromethyl group.
Scientific Research Applications
1-(3-(Chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify specific enzymes and proteins involved in metabolic processes .
Comparison with Similar Compounds
1-Phenylpropan-2-one:
1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one: This compound has an additional chlorine atom, making it more reactive.
Uniqueness: 1-(3-(Chloromethyl)phenyl)propan-2-one is unique due to its specific reactivity and the presence of the chloromethyl group, which allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-[3-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5,7H2,1H3 |
InChI Key |
YUXMFXQHWMKAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)CCl |
Origin of Product |
United States |
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